molecular formula C19H16N4O4S2 B2490268 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477212-60-5

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2490268
CAS RN: 477212-60-5
M. Wt: 428.48
InChI Key: QCEGCERIEDYCBS-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules known for their intricate structure and potential for various biological activities. These molecules often contain heterocyclic components like thiadiazole, benzo[d][1,3]dioxole, and carboxamide groups, which contribute to their chemical and physical properties and their potential interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including cyclization, amide bond formation, and substitution reactions. For example, compounds with benzo[d]oxazol and thiadiazole moieties have been synthesized through reactions involving single crystal X-ray diffraction methods and characterized by IR, NMR spectroscopy, and microanalyses (Marjani, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing details about their crystalline form, hydrogen bonding, and the spatial arrangement of their functional groups. These structural features play a crucial role in their chemical reactivity and interaction with biological targets (Marjani, 2013).

Scientific Research Applications

Antiallergic Activity

Compounds similar to the requested chemical have been synthesized and tested for antiallergy activity. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives exhibited significant antiallergy effects in the rat PCA model, indicating potential applications in allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antihypertensive Effects

Benzimidazole derivatives bearing acidic heterocycles, including structures akin to the requested compound, have shown potent in vitro and in vivo angiotensin II receptor antagonistic activities, suggesting their use in treating hypertension (Kohara et al., 1996).

Antimicrobial and Anticancer Properties

Various derivatives, including those with 1,3,4-thiadiazole moieties, have demonstrated promising antimicrobial and anticancer properties. For instance, specific compounds showed significant activity against Staphylococcus aureus and Bacillus subtilis, along with non-cytotoxic concentrations in mammalian cell lines (Palkar et al., 2017).

Protein-Tyrosine Phosphatase 1B Inhibition

Compounds structurally related to the requested chemical have demonstrated inhibition of protein-tyrosine phosphatase 1B (PTP-1B), a potential target for treating diabetes and obesity (Navarrete-Vázquez et al., 2012).

Nematicidal Activity

Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, structurally related to the requested compound, have shown promising nematocidal activity against Bursaphelenchus xylophilus, indicating potential applications in agriculture (Liu et al., 2022).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-11-2-5-13(6-3-11)20-16(24)9-28-19-23-22-18(29-19)21-17(25)12-4-7-14-15(8-12)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEGCERIEDYCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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